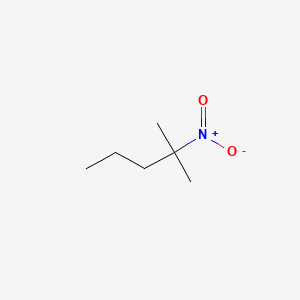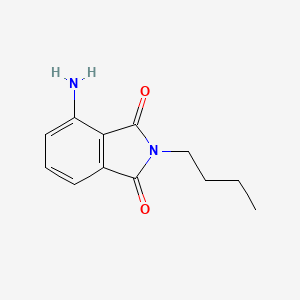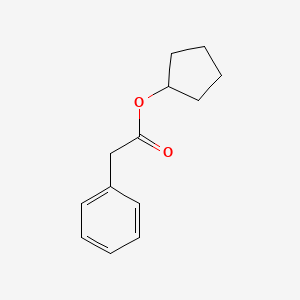
(1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv): is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes two dithiolo rings fused together
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) typically involves the reaction of dithiols with sulfur or sulfur-containing reagents. One common method is the O,S-exchange reaction of (4-cyano-5-methylthio-1,2-dithiole-3-ylidene)aromatic amides . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its dithiol form.
Substitution: It can undergo substitution reactions where one or more sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted dithiolo compounds.
Applications De Recherche Scientifique
(1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing compounds.
Biology: Its unique structure makes it a candidate for studying sulfur metabolism and enzyme interactions.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) involves its interaction with various molecular targets. Its sulfur atoms can form bonds with metals or other sulfur atoms, influencing the activity of enzymes or other proteins. The pathways involved often include redox reactions, where the compound can act as an electron donor or acceptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv),2,5-dimethyl-
- (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv),2,5-diphenyl-
- 7-Cyano-6-methylthio-2-aryl-(1,2)dithiolo(1,5-b)(1,2,4)dithiazole-4-s(iv)
Uniqueness
What sets (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) apart from similar compounds is its specific arrangement of sulfur atoms and dithiolo rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
252-09-5 |
|---|---|
Formule moléculaire |
C5H4S3 |
Poids moléculaire |
160.3 g/mol |
Nom IUPAC |
1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C5H4S3/c1-3-6-8-5(1)2-4-7-8/h1-4H |
Clé InChI |
JUEJPBZMWHMMPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CSS2=C1C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)

![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)









